![molecular formula C7H13ClN2O2 B1380530 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride CAS No. 1864055-81-1](/img/structure/B1380530.png)
1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride
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Overview
Description
1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride is a compound with the molecular formula C7H13ClN2O2 . It is structurally similar to known dissociative anesthetics .
Synthesis Analysis
The synthesis of pyrrolidine derivatives involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of 1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride is characterized by a five-membered pyrrolidine ring . The non-H atoms are nearly coplanar .Chemical Reactions Analysis
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature from 2015 to date . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications
Synthetic Methods and Chemical Analysis
- A facile synthesis of N-acylated, O-alkylated pyrrolin-2-ones, showing the potential of these compounds as dipeptide analogues adopting a linear, extended conformation, highlights the synthetic versatility of related structures (Hosseini et al., 2006).
- An intensified vibrational analysis of SFAP, a Mannich base system with antioxidant activity, provides detailed insights into its equilibrium geometry, vibrational spectra, and electronic structure, underscoring the compound's structural complexity and potential application areas (Boobalan et al., 2014).
- Acylation techniques for pyrrolidine-2,4-diones leading to the synthesis of 3-acyltetramic acids, alongside X-ray molecular structure analysis, demonstrate advanced methodologies for modifying these compounds, enhancing their utility in chemical synthesis (Jones et al., 1990).
Biological Activities and Applications
- The evaluation of anticancer activity among piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, revealing significant anticancer potential in various cell lines, indicates the therapeutic promise of these and related compounds (Kumar et al., 2013).
- Anticancer activity of new 3-amino-pyrrolidinedione-nitrogen mustard derivatives on murine sarcoma 180, showcasing the antiproliferative effect of these compounds, further emphasizes their relevance in cancer research (Naik et al., 1987).
Future Directions
The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . Future research could focus on exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Mechanism of Action
Mode of Action
The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are known to contribute to the stereochemistry of the molecule and increase three-dimensional (3d) coverage due to the non-planarity of the ring . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine-2,5-dione scaffold have been shown to inhibit carbonic anhydrase isoenzymes, which play a role in several physiological and pathological processes .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The inhibition of carbonic anhydrase isoenzymes by similar compounds could potentially affect several physiological and pathological processes .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
properties
IUPAC Name |
1-(1-aminopropan-2-yl)pyrrolidine-2,5-dione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-5(4-8)9-6(10)2-3-7(9)11;/h5H,2-4,8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IISYLWGHBGKWNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)N1C(=O)CCC1=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Aminopropan-2-yl)pyrrolidine-2,5-dione hydrochloride |
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